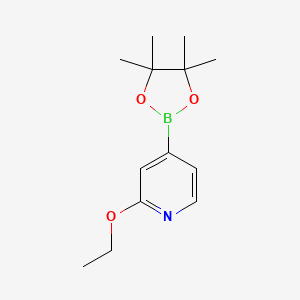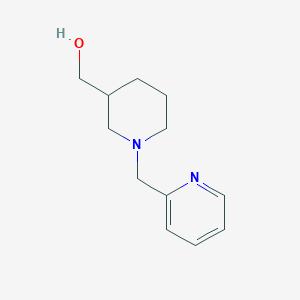![molecular formula C13H15ClN2O2 B1418878 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1209190-17-9](/img/structure/B1418878.png)
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
説明
“2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical compound with the molecular formula C13H15ClN2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenyl group and a propanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” include a molecular weight of 266.72 . Predicted properties include a melting point of 195.05°C, a boiling point of approximately 540.8°C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.63 .科学的研究の応用
Anticonvulsant Activity
Research has demonstrated the potential of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives as anticonvulsant agents. These compounds, closely related to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide, have shown efficacy in preclinical seizure models in mice, indicating their relevance in the development of new antiepileptic drugs (Kamiński et al., 2016). Another study supports these findings, showing that similar compounds exhibit broad spectra of activity across various seizure models (Kamiński et al., 2015).
Neuroprotective Properties
N-acylaminophenothiazines, a class of compounds including structures similar to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide, have been reported to exhibit neuroprotective properties. These compounds can inhibit butyrylcholinesterase, protect neurons against free radical damage, and show potential in the treatment of Alzheimer's disease (González-Muñoz et al., 2011).
Antinociceptive Effects
Propanamide derivatives, closely related to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide, have been synthesized and tested for antinociceptive activity, indicating their potential use in pain management. These compounds have shown significant activity in various antinociceptive tests (Önkol et al., 2004).
Synthesis and Molecular Structure Analysis
Studies have focused on the synthesis and molecular structure of compounds similar to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide. These include the analysis of crystal structures and spectroscopic properties, providing insights into the chemical behavior and potential applications of these compounds (Kulai & Mallet-Ladeira, 2016).
Antibacterial and Antifungal Properties
Research on N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxy-naphthalen-2-yl) propanamide, a compound structurally related to 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide, has indicated its potential as an antibacterial and antifungal agent. This highlights the diverse applications of propanamide derivatives in the field of antimicrobial research (Zala, Dave, & Undavia, 2015).
将来の方向性
The future directions for research on “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to explore the pharmacophore space .
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to target coagulation enzymes like factor xa .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function .
Result of Action
Compounds with similar structures have shown anti-inflammatory and analgesic activities .
特性
IUPAC Name |
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLKTXPCMGMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1N2CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















